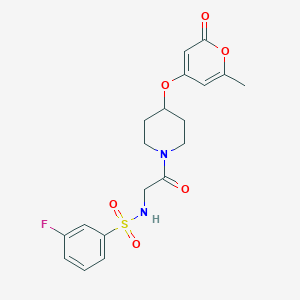

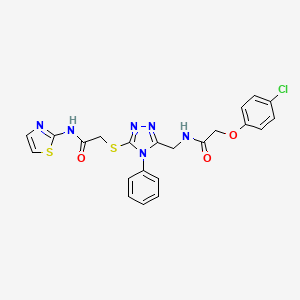

3-fluoro-N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-fluoro-N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzenesulfonamide is a synthetic compound with diverse applications in chemistry and biology. It boasts a unique structure that combines a sulfonamide group with a pyran ring, linked via a piperidine moiety, making it an intriguing subject for scientific research and industrial application.

Synthetic Routes and Reaction Conditions

Step 1: : The synthesis begins with the fluorination of N-(2-oxoethyl)benzenesulfonamide using a fluorinating agent like sulfur tetrafluoride under controlled temperature and pressure conditions to introduce the fluoro substituent.

Step 2: : This intermediate undergoes a nucleophilic substitution reaction with 4-(6-methyl-2-oxo-2H-pyran-4-yloxy)piperidine, involving the formation of the piperidine ring through a cyclization reaction.

Step 3: : Finally, the 2-oxoethyl group is introduced via an aldol condensation reaction between the intermediate and acetyl chloride, yielding the target compound.

Industrial Production Methods

Large-scale production employs a multi-step continuous flow process, optimizing reaction conditions (such as temperature and pressure) and using efficient catalysts to ensure high yield and purity. Reactor design and solvent management are critical to minimizing waste and energy consumption.

Types of Reactions

Oxidation: : The compound can undergo oxidative cleavage of the pyran ring using oxidizing agents like potassium permanganate.

Reduction: : Reduction of the sulfonamide group can be achieved using reagents like lithium aluminum hydride.

Substitution: : Electrophilic substitution reactions can occur at the fluoro position with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Catalysts: : Acidic or basic catalysts for aldol condensations and nucleophilic substitutions.

Major Products

Oxidation typically yields ring-opened carboxylic acids.

Reduction results in the formation of amines or alcohols.

Substitution leads to the creation of various functionalized derivatives.

In Chemistry

Utilized as a building block in the synthesis of more complex organic molecules.

Acts as a catalyst in certain organic reactions due to its unique electronic properties.

In Biology and Medicine

Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

Explored for its antiviral and antibacterial properties.

In Industry

Used in the manufacturing of specialty chemicals and pharmaceuticals.

Serves as an intermediate in the production of agrochemicals.

Mécanisme D'action

The compound exerts its effects through multiple pathways:

Enzyme Inhibition: : The sulfonamide group mimics the structure of para-aminobenzoic acid, competitively inhibiting enzymes involved in folate synthesis.

Molecular Targets: : Targets include bacterial dihydropteroate synthase and certain viral enzymes, disrupting their normal function.

Pathways: : Engages in oxidative stress pathways, leading to the generation of reactive oxygen species that damage cellular components.

Comparison

Compared to N-(2-oxoethyl)benzenesulfonamide, the fluorine substitution and pyran ring provide enhanced biological activity and stability.

Unlike 4-aminobenzoic acid derivatives, the compound's structure offers more selective enzyme inhibition.

Similar Compounds

N-(2-oxoethyl)benzenesulfonamide.

4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine.

3-fluorobenzenesulfonamide.

This compound’s distinctiveness lies in its combined structural features and versatile applications across various scientific and industrial fields.

Propriétés

IUPAC Name |

3-fluoro-N-[2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-2-oxoethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O6S/c1-13-9-16(11-19(24)27-13)28-15-5-7-22(8-6-15)18(23)12-21-29(25,26)17-4-2-3-14(20)10-17/h2-4,9-11,15,21H,5-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMADRNFOFSERGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CNS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2917692.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)

![N'-(3,4-dimethylphenyl)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]ethanediamide](/img/structure/B2917697.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2917698.png)

![5-(2-chloro-6-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2917701.png)

![N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2917707.png)

![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2917714.png)